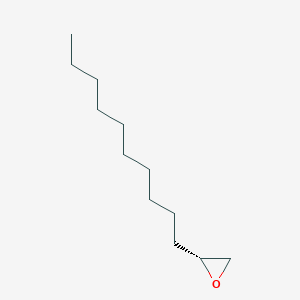

(R)-(+)-1,2-Epoxydodecane

Cat. No. B011110

Key on ui cas rn:

109856-85-1

M. Wt: 184.32 g/mol

InChI Key: MPGABYXKKCLIRW-GFCCVEGCSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08969353B2

Procedure details

An oven-dried round bottom flask containing a magnetic stir bar was charged with the (R,R)-HKR catalyst (Schaus, et al., J. Am. Chem. Soc. 2002, 124, 1307-1315); CAS Number 176763-62-5, 1.31 g, 2.17 mmol. Dichloromethane (34 mL) and then glacial acetic acid (1.30 mL) were added to the flask. The resulting solution was stirred vigorously for 1.5 h; during this time the color of the mixture changed from dark red to brown. The solvent was removed by rotary evaporation until the material appeared dry. 1,2-epoxydodecane (40.0 g, 217 mmol) then isopropyl alcohol (reagent grade, 47 mL) were added to the flask containing the oxidized catalyst and a magnetic stir bar. The flask was immersed in an ice bath. H2O (2.15 mL, 119 mmol, 0.55 equiv relative to epoxide) was added dropwise to the stirred mixture. The flask was sealed with a rubber septum and the solution was allowed to warm to room temperature. After stirring for 2 days, the reaction mixture was diluted with ˜200 mL of hexanes. The resulting solution was filtered through paper to remove the white precipitate (1,2-diol). The filtrate was concentrated by rotary evaporation. The resulting dark red oily liquid was dissolved in ˜150 mL of hexanes and filtered in order to remove a substantial amount of white crystalline precipitate (diol). The filtrate was transferred into a 250 mL round bottom flask and concentrated by rotary evaporation. The desired product was isolated by distillation under vacuum (literature: 124° C./15 mm Hg). The desired product (14.3 grams, 71.5% of theoretical yield) was collected as a clear oil. The product was determined to be 100% ee by chiral chromatography of the 2-naphthylenethiol derivative.

[Compound]

Name

hexanes

Quantity

200 mL

Type

solvent

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

ClCCl.C(O)(=O)C.[O:8]1[CH:10]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH2:9]1.O>C(O)(C)C>[O:8]1[C@H:10]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH2:9]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

34 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClCCl

|

|

Name

|

|

|

Quantity

|

1.3 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

40 g

|

|

Type

|

reactant

|

|

Smiles

|

O1CC1CCCCCCCCCC

|

|

Name

|

|

|

Quantity

|

47 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)O

|

Step Three

|

Name

|

|

|

Quantity

|

2.15 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Four

[Compound]

|

Name

|

hexanes

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting solution was stirred vigorously for 1.5 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

An oven-dried round bottom flask containing a magnetic stir bar

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was charged with the (R,R)-HKR catalyst (Schaus, et al., J. Am. Chem. Soc. 2002, 124, 1307-1315)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed by rotary evaporation until the material

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

appeared dry

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing the oxidized catalyst and a magnetic stir bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was immersed in an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was sealed with a rubber septum

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring for 2 days

|

|

Duration

|

2 d

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting solution was filtered through paper

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the white precipitate (1,2-diol)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated by rotary evaporation

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The resulting dark red oily liquid was dissolved in ˜150 mL of hexanes

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered in order

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove a substantial amount of white crystalline precipitate (diol)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate was transferred into a 250 mL round bottom flask

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated by rotary evaporation

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08969353B2

Procedure details

An oven-dried round bottom flask containing a magnetic stir bar was charged with the (R,R)-HKR catalyst (Schaus, et al., J. Am. Chem. Soc. 2002, 124, 1307-1315); CAS Number 176763-62-5, 1.31 g, 2.17 mmol. Dichloromethane (34 mL) and then glacial acetic acid (1.30 mL) were added to the flask. The resulting solution was stirred vigorously for 1.5 h; during this time the color of the mixture changed from dark red to brown. The solvent was removed by rotary evaporation until the material appeared dry. 1,2-epoxydodecane (40.0 g, 217 mmol) then isopropyl alcohol (reagent grade, 47 mL) were added to the flask containing the oxidized catalyst and a magnetic stir bar. The flask was immersed in an ice bath. H2O (2.15 mL, 119 mmol, 0.55 equiv relative to epoxide) was added dropwise to the stirred mixture. The flask was sealed with a rubber septum and the solution was allowed to warm to room temperature. After stirring for 2 days, the reaction mixture was diluted with ˜200 mL of hexanes. The resulting solution was filtered through paper to remove the white precipitate (1,2-diol). The filtrate was concentrated by rotary evaporation. The resulting dark red oily liquid was dissolved in ˜150 mL of hexanes and filtered in order to remove a substantial amount of white crystalline precipitate (diol). The filtrate was transferred into a 250 mL round bottom flask and concentrated by rotary evaporation. The desired product was isolated by distillation under vacuum (literature: 124° C./15 mm Hg). The desired product (14.3 grams, 71.5% of theoretical yield) was collected as a clear oil. The product was determined to be 100% ee by chiral chromatography of the 2-naphthylenethiol derivative.

[Compound]

Name

hexanes

Quantity

200 mL

Type

solvent

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

ClCCl.C(O)(=O)C.[O:8]1[CH:10]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH2:9]1.O>C(O)(C)C>[O:8]1[C@H:10]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH2:9]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

34 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClCCl

|

|

Name

|

|

|

Quantity

|

1.3 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

40 g

|

|

Type

|

reactant

|

|

Smiles

|

O1CC1CCCCCCCCCC

|

|

Name

|

|

|

Quantity

|

47 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)O

|

Step Three

|

Name

|

|

|

Quantity

|

2.15 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Four

[Compound]

|

Name

|

hexanes

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting solution was stirred vigorously for 1.5 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

An oven-dried round bottom flask containing a magnetic stir bar

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was charged with the (R,R)-HKR catalyst (Schaus, et al., J. Am. Chem. Soc. 2002, 124, 1307-1315)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed by rotary evaporation until the material

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

appeared dry

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing the oxidized catalyst and a magnetic stir bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was immersed in an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was sealed with a rubber septum

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring for 2 days

|

|

Duration

|

2 d

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting solution was filtered through paper

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the white precipitate (1,2-diol)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated by rotary evaporation

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The resulting dark red oily liquid was dissolved in ˜150 mL of hexanes

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered in order

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove a substantial amount of white crystalline precipitate (diol)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate was transferred into a 250 mL round bottom flask

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated by rotary evaporation

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |